molecular formula C17H25N7O4 B13395809 L-Arg-Pro-pNA

L-Arg-Pro-pNA

Cat. No.: B13395809
M. Wt: 391.4 g/mol
InChI Key: IUMFVSMNETWFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arg-Pro-pNA, also known as L-arginyl-prolyl-p-nitroanilide, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, where it serves as a substrate that releases a chromophore upon enzymatic cleavage. The chromophore, p-nitroaniline, produces a yellow color that can be quantified spectrophotometrically, making it a valuable tool in enzymology and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arg-Pro-pNA typically involves the stepwise assembly of the peptide chain followed by the attachment of the chromophore. The process begins with the protection of the amino groups of L-arginine and L-proline. These protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final step involves the deprotection of the amino groups and the attachment of p-nitroaniline to the C-terminus of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

L-Arg-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between L-proline and p-nitroaniline releases p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions, with the presence of specific proteolytic enzymes such as trypsin or thrombin. The reaction is often carried out in buffered solutions at neutral pH and body temperature (37°C) to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, a yellow chromophore that absorbs light at 405 nm. This product is used as an indicator of enzymatic activity in various assays .

Scientific Research Applications

L-Arg-Pro-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used to study the kinetics and specificity of proteolytic enzymes. By measuring the rate of p-nitroaniline release, researchers can determine enzyme activity and substrate specificity .

Biology

In biological research, this compound is employed in assays to quantify the activity of proteases in various biological samples. This is particularly useful in studying the role of proteases in physiological and pathological processes .

Medicine

In medicine, this compound is used in diagnostic assays to detect and quantify protease activity in clinical samples. This is important for diagnosing conditions such as coagulation disorders and inflammatory diseases .

Industry

In the industrial sector, this compound is used in quality control processes to ensure the activity and purity of proteolytic enzymes used in pharmaceutical and biotechnological applications .

Mechanism of Action

The mechanism of action of L-Arg-Pro-pNA involves its cleavage by specific proteolytic enzymes. The peptide bond between L-proline and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This chromophore absorbs light at 405 nm, allowing for its quantification using spectrophotometric methods. The rate of p-nitroaniline release is directly proportional to the enzyme activity, making this compound a valuable tool for studying proteolytic enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H25N7O4

Molecular Weight

391.4 g/mol

IUPAC Name

1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)

InChI Key

IUMFVSMNETWFNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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